molecular formula C6H13NO2 B2518826 [3-(Aminomethyl)oxolan-3-yl]methanol CAS No. 1506738-56-2

[3-(Aminomethyl)oxolan-3-yl]methanol

Cat. No.: B2518826
CAS No.: 1506738-56-2
M. Wt: 131.175
InChI Key: XHCVFZMEIWXDDW-UHFFFAOYSA-N
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Description

[3-(Aminomethyl)oxolan-3-yl]methanol: is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is also known by its IUPAC name, [3-(aminomethyl)tetrahydro-3-furanyl]methanol . This compound is characterized by the presence of an aminomethyl group attached to an oxolane ring, which is further connected to a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aminomethyl)oxolan-3-yl]methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of oxirane with an amine in the presence of a catalyst to form the desired product . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [3-(Aminomethyl)oxolan-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays. Its ability to interact with biological molecules makes it valuable for probing biochemical pathways .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical agents that target specific biological pathways .

Industry: Industrially, this compound is used in the production of polymers and resins. Its reactivity and functional groups make it suitable for creating materials with desired mechanical and chemical properties .

Mechanism of Action

The mechanism of action of [3-(Aminomethyl)oxolan-3-yl]methanol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for enzymes or receptors, modulating their activity. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

  • [3-(Aminomethyl)tetrahydrofuran-3-yl]methanol
  • [3-(Hydroxymethyl)oxolan-3-yl]methanol
  • [3-(Aminomethyl)oxolan-2-yl]methanol

Uniqueness: Compared to similar compounds, [3-(Aminomethyl)oxolan-3-yl]methanol is unique due to its specific substitution pattern on the oxolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

[3-(aminomethyl)oxolan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-3-6(4-8)1-2-9-5-6/h8H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCVFZMEIWXDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506738-56-2
Record name [3-(aminomethyl)oxolan-3-yl]methanol
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